3-(1-(4-Chlorophenyl)-3-oxobutan-2-yl)benzonitrile
Overview
Description
3-(1-(4-Chlorophenyl)-3-oxobutan-2-yl)benzonitrile is a useful research compound. Its molecular formula is C17H14ClNO and its molecular weight is 283.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
Advanced Oxidation Processes
The study by Bokare and Choi (2011) on the oxidative degradation of organic pollutants, using 4-chlorophenol as a model substrate, highlights the potential application of similar chlorophenyl compounds in environmental remediation. The research demonstrates the Fenton-like oxidation process initiated by the reaction between Cr(III) aquo-complex and H2O2, generating hydroxyl radicals and stepwise oxidation of Cr(III) to Cr(VI), which can be applied in advanced oxidation processes for water treatment (Bokare & Choi, 2011).
Analytical Chemistry Applications
Flanagan and Ruprah (1989) developed a high-performance liquid-chromatographic assay for chlorophenoxy and benzonitrile herbicides, which could aid in the diagnosis of acute poisoning. This suggests that similar chlorophenyl-benzonitrile compounds could be analyzed using advanced chromatographic techniques for environmental monitoring and forensic toxicology (Flanagan & Ruprah, 1989).
Catalytic Applications in Organic Synthesis
Research on the trifluoromethylation of aromatic and heteroaromatic compounds, as demonstrated by Mejía and Togni (2012), indicates the potential use of chlorophenyl-benzonitrile derivatives as intermediates in the synthesis of complex organic molecules. This process, catalyzed by methyltrioxorhenium, involves the use of hypervalent iodine reagents, showcasing the versatility of chlorophenyl compounds in organic synthesis (Mejía & Togni, 2012).
Material Science and Molecular Packing
The study of molecular packing properties of symmetrically substituted diaryl furoxans by Ojala et al. (2017) explores the crystal structures of various chlorophenyl derivatives. Understanding the packing interactions and polymorphism in such compounds can contribute to material science, particularly in the design of molecular materials with specific properties (Ojala et al., 2017).
Mechanism of Action
Target of Action
Similar compounds such as pyrazolines and indole derivatives have been found to interact with a variety of biological targets . These targets include enzymes like acetylcholinesterase (AchE), which plays a crucial role in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
It can be inferred from similar compounds that it might interact with its targets through non-covalent interactions such as π–π stacking interactions and hydrogen bonding . These interactions could potentially alter the function of the target, leading to changes in cellular processes .
Biochemical Pathways
For instance, indole derivatives have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially interact with multiple biochemical pathways.
Result of Action
For instance, indole derivatives have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Properties
IUPAC Name |
3-[1-(4-chlorophenyl)-3-oxobutan-2-yl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO/c1-12(20)17(10-13-5-7-16(18)8-6-13)15-4-2-3-14(9-15)11-19/h2-9,17H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFZHBDIMXEUTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC1=CC=C(C=C1)Cl)C2=CC=CC(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60457036 | |
Record name | 3-[1-(4-Chlorophenyl)-3-oxobutan-2-yl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60457036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848311-03-5 | |
Record name | 3-[1-(4-Chlorophenyl)-3-oxobutan-2-yl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60457036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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